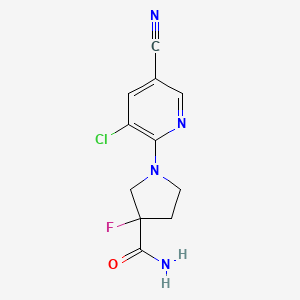![molecular formula C7H12ClF2N3 B15112741 3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride](/img/structure/B15112741.png)
3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a propan-1-amine chain The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrazoles is the cycloaddition reaction of hydrazines with α,β-unsaturated carbonyl compounds . The difluoromethyl group can be introduced using difluoromethylation reagents, which have been developed to facilitate the formation of C–CF₂H bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share the difluoromethyl-pyrazole core and have been studied for their antifungal activity.
3-(Difluoromethyl)-1H-pyrazole derivatives: These compounds are used in various applications, including agrochemicals and pharmaceuticals.
Uniqueness
3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the propan-1-amine chain and the hydrochloride form can enhance its solubility and stability, making it suitable for various applications.
Propriétés
Formule moléculaire |
C7H12ClF2N3 |
|---|---|
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
3-[3-(difluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11F2N3.ClH/c8-7(9)6-2-5-12(11-6)4-1-3-10;/h2,5,7H,1,3-4,10H2;1H |
Clé InChI |
BRBKOJCWUPKYQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1C(F)F)CCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B15112662.png)
![Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B15112675.png)
![4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15112682.png)
![2-Methoxy-5-[2-[4-(3-phenylpropyl)-1-piperazinyl]ethyl]phenol dihydrochloride](/img/structure/B15112684.png)

![5-Ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B15112692.png)
![1-Cyclopropyl-3-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one](/img/structure/B15112696.png)


![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B15112717.png)
![2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine](/img/structure/B15112721.png)
![5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B15112728.png)
![1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B15112730.png)
